1-(4-Fluoro-3-methylphenyl)butan-1-ol
Description
1-(4-Fluoro-3-methylphenyl)butan-1-ol is a fluorinated aromatic alcohol with a four-carbon chain (butanol backbone) and a substituted phenyl group. The phenyl ring features a fluorine atom at the para position and a methyl group at the meta position.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAOFAAPHGUVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)butan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 1-(4-Fluoro-3-methylphenyl)butan-1-one.
Reduction: Formation of 1-(4-Fluoro-3-methylphenyl)butane.
Substitution: Formation of 1-(4-Iodo-3-methylphenyl)butan-1-ol.
Scientific Research Applications
Pharmaceutical Applications
1-(4-Fluoro-3-methylphenyl)butan-1-ol has potential applications in drug development, particularly as a precursor in synthesizing pharmacologically active compounds. Its structural similarity to neurotransmitters suggests possible roles in neurochemistry and pharmacodynamics.
Case Study: Neurotransmitter Analogues
Research indicates that compounds structurally related to γ-aminobutyric acid (GABA) can exhibit significant biological activity. Studies have shown that this compound can be explored as an analogue for developing new GABAergic agents, which may help in treating neurological disorders such as epilepsy and anxiety disorders .
Synthetic Applications
The compound serves as an important building block in organic synthesis. Its unique structure allows for modifications that can lead to various derivatives with altered biological activities.
The biological activity of this compound has been investigated through interaction studies with various biological systems. These studies provide insights into its pharmacodynamics and potential therapeutic roles.
Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-butanol | Simple butanol structure | Lacks fluorine substitution |
| 4-Fluoroamphetamine | Fluorinated phenyl ring | Stronger stimulant effects due to amphetamine core |
| γ-Aminobutyric acid | Directly involved in GABAergic signaling | Naturally occurring neurotransmitter |
| 4-Hydroxybutyric acid | Hydroxyl instead of amino group | Known prodrug for γ-hydroxybutyric acid |
The presence of both fluorine and an amino group in this compound enhances its selectivity for specific receptors, potentially increasing its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Physicochemical and Thermodynamic Considerations
Evidence from excess Gibbs energy studies (e.g., Renon and Prausnitz’s work) suggests that longer-chain alcohols like this compound exhibit greater nonideality in liquid mixtures compared to shorter analogs, impacting solubility and formulation stability .
Biological Activity
1-(4-Fluoro-3-methylphenyl)butan-1-ol is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a fluorinated phenyl group attached to a butanol chain, which may influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.21 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, a study highlighted that the introduction of lipophilic groups at the para-position of phenyl rings enhances antimicrobial potency against Staphylococcus aureus . The presence of fluorine in this compound may similarly enhance its activity by increasing lipophilicity and altering steric properties.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. In studies involving related compounds, it was observed that:
- Lipophilicity : Increased lipophilic character generally correlates with improved antimicrobial activity.
- Steric Bulk : The size and shape of substituents at the para-position significantly influence potency; larger groups tend to enhance activity .
In the context of this compound, the fluorine atom may contribute to both lipophilicity and steric effects, potentially enhancing its antimicrobial efficacy.
Cytotoxicity Studies
Preliminary studies on related compounds have shown promising cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with similar substituents have demonstrated significant antiproliferative activities . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential for similar effects.
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening of antimicrobial agents, compounds structurally related to this compound were evaluated against S. aureus. The results indicated that modifications at the para-position significantly affected minimum inhibitory concentrations (MIC), with fluorinated compounds showing enhanced activity compared to their non-fluorinated counterparts .
Case Study 2: Toxicological Assessment
A toxicological assessment of structurally similar compounds revealed that certain modifications could lead to increased toxicity profiles. For instance, alterations that introduce polar functional groups often resulted in reduced efficacy and increased adverse effects . This insight underscores the importance of careful structural consideration when evaluating new compounds for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
